Hydroxyde de tétraéthylammonium

Vue d'ensemble

Description

L'hydroxyde de tétraéthylammonium est un composé organique de formule chimique C₈H₂₁NO. Il s'agit du sel de tétraéthylammonium de l'hydroxyde et est généralement rencontré en solution aqueuse. Ce composé est connu pour sa forte alcalinité et est utilisé dans diverses applications, notamment la synthèse organique et la préparation de zéolites .

Applications De Recherche Scientifique

Tetraethylammonium hydroxide has a wide range of applications in scientific research:

-

Chemistry: : It is used as a strong base and phase-transfer catalyst in organic synthesis. It also serves as a structure-directing agent in the synthesis of zeolites and other molecular sieves .

-

Biology: : Tetraethylammonium hydroxide is used in the preparation of biological samples for analysis, particularly in the enhancement of pre-concentration and determination of specific compounds .

-

Medicine: : Although not widely used in medicine, tetraethylammonium hydroxide has been investigated for its potential pharmacological effects, particularly in blocking potassium channels .

-

Industry: : It finds applications in advanced ceramics, photovoltaic chemicals, and flat panel display chemicals. It is also used in selective etching and as a transesterification catalyst .

Mécanisme D'action

Target of Action

Tetraethylammonium hydroxide (TEAOH) is known to interact with several targets. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.

Mode of Action

TEAOH’s mode of action is still under investigation By blocking autonomic ganglia and nicotinic acetylcholine receptors, it inhibits the transmission of nerve signals. Furthermore, by blocking calcium- and voltage-activated potassium channels, it affects the flow of potassium ions, which can influence various cellular processes .

Pharmacokinetics

As an experimental agent, more research is needed to fully understand these aspects and their impact on the bioavailability of TEAOH .

Result of Action

The molecular and cellular effects of TEAOH’s action depend on its interaction with its targets. By blocking specific targets, TEAOH can disrupt normal cellular processes, such as nerve signal transmission and muscle contraction. The exact effects can vary depending on the specific context and conditions .

Action Environment

The action, efficacy, and stability of TEAOH can be influenced by various environmental factors. For instance, TEAOH is most commonly encountered as an aqueous solution . Therefore, factors such as pH and temperature could potentially affect its stability and activity. Moreover, TEAOH is a strong base and is highly alkaline, which should be considered when studying its action in different environments .

Analyse Biochimique

Biochemical Properties

Tetraethylammonium hydroxide is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors This interaction with various proteins and enzymes can influence biochemical reactions in the body

Cellular Effects

It is known that it can cause severe skin burns and has severe toxicity . These effects occur within minutes and any exposure must be washed in a safety shower immediately for 15 minutes .

Molecular Mechanism

Tetraethylammonium hydroxide’s mechanism of action is still being investigated, but it is known that it blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that it may exert its effects at the molecular level through these interactions.

Temporal Effects in Laboratory Settings

Despite immediate skin decontamination with copious amounts of tap water, one patient exposed to 25% Tetraethylammonium hydroxide developed significant systemic toxicity . Patients exposed to lower concentrations of Tetraethylammonium hydroxide only experienced first-degree chemical skin injuries without systemic signs .

Méthodes De Préparation

L'hydroxyde de tétraéthylammonium peut être synthétisé par plusieurs méthodes. Une méthode courante implique la métathèse du bromure de tétraéthylammonium en utilisant une colonne d'échange d'ions chargée en hydroxyde ou par l'action de l'oxyde d'argent . La réaction peut être représentée comme suit :

(C2H5)4NBr+Ag2O→(C2H5)4NOH+2AgBr

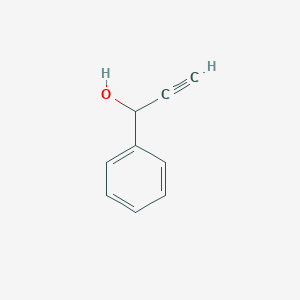

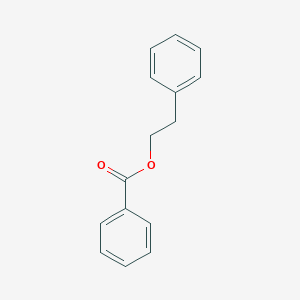

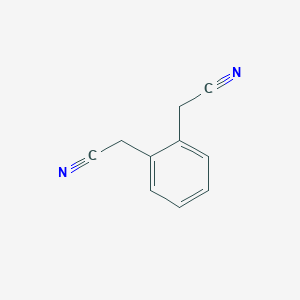

Une autre méthode implique la réaction du chlorure de tétraéthylammonium avec l'hydroxyde de sodium. La production industrielle utilise souvent ces méthodes pour garantir une pureté et un rendement élevés du composé {_svg_3}.

Analyse Des Réactions Chimiques

L'hydroxyde de tétraéthylammonium subit diverses réactions chimiques, notamment :

-

Réactions de substitution : : Il peut réagir avec les acides pour former des sels de tétraéthylammonium et de l'eau. Par exemple :

(C2H5)4NOH+HCl→(C2H5)4NCl+H2O

-

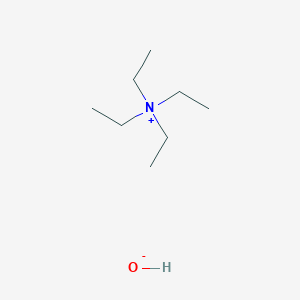

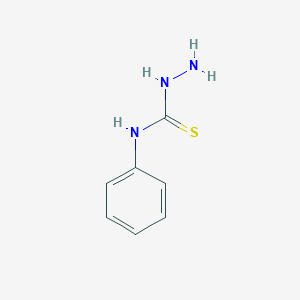

Réactions d'élimination : : La tentative d'isolement de l'this compound peut induire une élimination de Hofmann, conduisant à la formation de triéthylamine et d'éthylène {_svg_4}.

-

Oxydation et réduction : : Bien que l'this compound lui-même ne soit généralement pas impliqué dans des réactions d'oxydoréduction, il peut agir comme une base forte dans diverses réactions organiques.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique :

-

Chimie : : Il est utilisé comme base forte et catalyseur de transfert de phase en synthèse organique. Il sert également d'agent de direction de la structure dans la synthèse de zéolites et d'autres tamis moléculaires .

-

Biologie : : L'this compound est utilisé dans la préparation d'échantillons biologiques pour l'analyse, en particulier dans l'amélioration de la préconcentration et la détermination de composés spécifiques .

-

Médecine : : Bien qu'il ne soit pas largement utilisé en médecine, l'this compound a été étudié pour ses effets pharmacologiques potentiels, en particulier dans le blocage des canaux potassiques .

-

Industrie : : Il trouve des applications dans les céramiques avancées, les produits chimiques photovoltaïques et les produits chimiques pour écrans plats. Il est également utilisé dans la gravure sélective et comme catalyseur de transestérification .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa forte basicité, qui lui permet de déprotoner divers substrats dans les réactions organiques. Il est connu pour bloquer les ganglions autonomes, les canaux potassiques activés par le calcium et la tension, et les récepteurs nicotiniques de l'acétylcholine . Cette action de blocage est due à sa capacité à interagir avec et à inhiber ces cibles moléculaires, affectant ainsi divers processus physiologiques.

Comparaison Avec Des Composés Similaires

L'hydroxyde de tétraéthylammonium peut être comparé à d'autres hydroxydes d'ammonium quaternaires, tels que l'hydroxyde de tétraméthylammonium et l'hydroxyde de tétrabutylammonium. Ces composés partagent des propriétés similaires mais diffèrent par la longueur de leurs chaînes alkyles, ce qui affecte leur solubilité, leur réactivité et leurs applications . Par exemple :

Hydroxyde de tétraméthylammonium : A des chaînes alkyles plus courtes, ce qui le rend plus soluble dans l'eau et moins lipophile.

Hydroxyde de tétrabutylammonium : A des chaînes alkyles plus longues, ce qui le rend plus lipophile et adapté à la catalyse par transfert de phase.

L'this compound est unique en raison de son équilibre entre solubilité et lipophilie, ce qui le rend polyvalent pour diverses applications.

Composés similaires

- Hydroxyde de tétraméthylammonium

- Hydroxyde de tétrabutylammonium

- Chlorure de tétraéthylammonium

- Bromure de tétraéthylammonium

Propriétés

IUPAC Name |

tetraethylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGJRHZIDJQFCL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66-40-0 (Parent) | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30883222 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17419 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-98-5 | |

| Record name | Tetraethylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RA8VU41B1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TEAOH?

A1: The molecular formula of anhydrous tetraethylammonium hydroxide is C8H21NO, and its molecular weight is 147.26 g/mol. The pentahydrate form (TEAOH.5H2O) has a molecular formula of C8H31NO6 and a molecular weight of 249.36 g/mol. []

Q2: What is the structure of TEAOH?

A2: TEAOH consists of a positively charged tetraethylammonium cation ([N(CH2CH3)4]+) and a negatively charged hydroxide anion (OH-). In the pentahydrate form, layers of these ions alternate with layers of water molecules. []

Q3: What are the critical micelle concentrations (CMC) of TEAOH in aqueous solutions?

A3: Studies using conductivity measurements and chronocoulometry have determined the first and second CMCs of TEAOH to be 0.52 mmol/L and 39.5 mmol/L, respectively. []

Q4: Is TEAOH compatible with zinc-air batteries?

A4: Yes, research has shown that TEAOH can be used as an ionic conductor in flexible zinc-air batteries. When combined with poly(vinyl alcohol) (PVA) as a polymer host, TEAOH-PVA electrolytes exhibit good water retention, leading to improved shelf life and cycling performance compared to traditional KOH-PVA electrolytes. []

Q5: How does TEAOH affect the synthesis of zeolite beta?

A5: TEAOH acts as a structure-directing agent (SDA) in the synthesis of zeolite beta. The TEA+ ions and TEAOH molecules guide the formation of the zeolite framework. Varying the synthesis parameters, such as the Si/Al ratio, (Si + Al)/TEA+ ratio, and crystallization temperature, allows for the control of zeolite beta properties, including its crystallinity, micropore volume, acid strength, and the number of acid sites. [, , ]

Q6: Can TEAOH be used to synthesize high-silica zeolites?

A6: Yes, TEAOH has been successfully employed in the synthesis of high-silica zeolite Y with a SiO2/Al2O3 ratio of 7.76. This high-silica zeolite Y exhibits exceptional thermal and hydrothermal stability. []

Q7: Does TEAOH influence the synthesis of other zeolites?

A7: Yes, TEAOH has been used in the synthesis of other zeolite types, including:

- ZSM-5: TEAOH combined with n-butylamine forms highly crystalline ZSM-5 with high surface area and pore volume. [, ]

- CON-type zeolite: TEAOH, in conjunction with as-synthesized CIT-1 seed crystals, allows for the synthesis of CON-type zeolite. []

- UZM-5: TEAOH, alongside tetramethylammonium chloride, acts as a template for UZM-5 synthesis. []

Q8: How does TEAOH impact the dispersion of calcium carbonate in ethylene glycol?

A8: TEAOH effectively disperses calcium carbonate in ethylene glycol. An amount of 0.3 wt% TEAOH effectively disperses a 45 wt% calcium carbonate suspension. The adsorption of TEAOH cations on the calcium carbonate surface enhances electrostatic repulsion, improving dispersion stability. []

Q9: What role does TEAOH play in the preparation of siliceous MCM-41?

A9: TEAOH is crucial in the synthesis of well-ordered siliceous MCM-41 mesoporous molecular sieves from colloidal silica. Optimization of stirring time and temperature regime, along with the use of TEAOH, are critical for achieving high-quality MCM-41. []

Q10: Can TEAOH be used for protective desilication of H-ZSM-5 zeolite?

A10: Yes, TEAOH effectively desilicates highly siliceous H-ZSM-5 through dissolution and recrystallization. This treatment generates intracrystalline mesopores, leading to enhanced catalyst lifetime and propylene selectivity in the methanol-to-propylene (MTP) reaction. []

Q11: How does the alkyl chain length of tetraalkylammonium hydroxides affect their interaction with water?

A11: Molecular dynamics simulations and experimental studies have shown that increasing the alkyl chain length in tetraalkylammonium hydroxides, from TEAOH to tetrabutylammonium hydroxide, results in increased structural and dynamic heterogeneity. This heterogeneity influences properties like density, viscosity, and ion transport. []

Q12: How does temperature affect TEAOH/urea/cellulose solutions?

A12: Increasing the temperature of TEAOH/urea/cellulose solutions decreases viscosity and increases surface tension. This influences the size of cellulose beads produced from these solutions. []

Q13: What analytical techniques are used to characterize TEAOH-synthesized materials?

A13: Various techniques are employed to characterize materials synthesized using TEAOH, including:

- X-ray Diffraction (XRD): Used to determine the crystallinity and phase purity of zeolites. [, , , , , , , , ]

- Scanning Electron Microscopy (SEM): Provides insights into the morphology and particle size of the materials. [, , , ]

- Nitrogen Adsorption-Desorption Isotherms: Used to analyze the surface area and pore size distribution of porous materials. [, , , ]

- Infrared Spectroscopy (FTIR): Helps identify functional groups and assess the incorporation of specific elements within the framework. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the local environment and coordination of atoms within the materials. [, , , , ]

- Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition behavior of the materials. [, , , , ]

- Elemental Analysis (e.g., ICP-OES): Determines the elemental composition of the synthesized materials. [, , ]

Q14: What is the role of TEAOH in oligonucleotide purification?

A14: TEAOH is used in denaturing HPLC for purifying 5'-dimethoxytritylated oligonucleotides. Its strong basicity and ion-pairing properties enable effective separation of tritylated and non-tritylated oligonucleotide species under denaturing conditions. [, ]

Q15: How is TEAOH used in histochemical staining?

A15: TEAOH improves the arginine histochemical staining method. It enhances color development uniformity and section clarity by washing out inorganic alkali. Additionally, mixing TEAOH with the mounting medium improves color stability. []

Q16: Can TEAOH be used to synthesize alumina?

A16: Yes, TEAOH can peptize aluminum hydroxide, facilitating the hydrothermal synthesis of submicrometer α-alumina particles at lower temperatures. Seeding with α-alumina particles further enhances the transition to α-alumina. []

Q17: What is "green beta," and how is it related to TEAOH?

A17: "Green beta" refers to zeolite beta synthesized using OSDA-free beta seed crystals that were initially prepared using TEAOH. This method offers a more environmentally friendly approach to producing zeolite beta without requiring additional organic templates during the seed growth stage. []

Q18: Are there alternative methods for synthesizing materials typically prepared with TEAOH?

A18: Yes, researchers are constantly exploring alternative synthesis routes, including using different SDAs, varying gel compositions, and employing novel synthesis techniques like microwave irradiation. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)